molecular formula C28H24N2O5S B11617154 Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11617154
M. Wt: 500.6 g/mol
InChI Key: ZFCZCTGBUSFSJC-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines This compound is characterized by its unique structure, which includes a benzyl group, a nitrophenyl group, a thiophene ring, and a hexahydroquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of key starting materials, such as benzylamine, 3-nitrobenzaldehyde, thiophene-2-carboxylic acid, and ethyl acetoacetate.

    Condensation Reaction: The initial step involves the condensation of benzylamine with 3-nitrobenzaldehyde to form an imine intermediate.

    Cyclization: The imine intermediate undergoes cyclization with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the hexahydroquinoline core.

    Functional Group Introduction: Thiophene-2-carboxylic acid is then introduced into the reaction mixture, leading to the formation of the final product through esterification and further cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the nitrophenyl group, leading to the formation of sulfoxides and nitro derivatives.

    Reduction: Reduction reactions can target the nitro group, converting it to an amino group, which can further participate in various substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation (H₂/Pd) are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides, nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors, receptor modulators, and probes for biochemical pathways. The presence of the nitrophenyl and thiophene groups enhances its binding affinity to various biological targets.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its derivatives have shown promise as anti-inflammatory, antimicrobial, and anticancer agents. The hexahydroquinoline core is particularly noted for its bioactivity.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the enhancement of material performance, including durability and resistance to environmental factors.

Mechanism of Action

The mechanism of action of Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Lacks the thiophene ring, resulting in different chemical reactivity and biological activity.

    Ethyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate:

    Methyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: Similar structure but with a methyl ester group, affecting its solubility and reactivity.

Uniqueness

The presence of both the nitrophenyl and thiophene groups in Benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate makes it unique among its analogs. These groups contribute to its distinct chemical behavior and broaden its range of applications in various fields.

This detailed overview highlights the significance of this compound in scientific research and industrial applications. Its complex structure and versatile reactivity make it a valuable compound for further exploration and development.

Properties

Molecular Formula

C28H24N2O5S

Molecular Weight

500.6 g/mol

IUPAC Name

benzyl 2-methyl-4-(3-nitrophenyl)-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C28H24N2O5S/c1-17-25(28(32)35-16-18-7-3-2-4-8-18)26(19-9-5-10-21(13-19)30(33)34)27-22(29-17)14-20(15-23(27)31)24-11-6-12-36-24/h2-13,20,26,29H,14-16H2,1H3

InChI Key

ZFCZCTGBUSFSJC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OCC5=CC=CC=C5

Origin of Product

United States

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